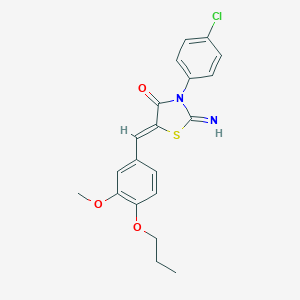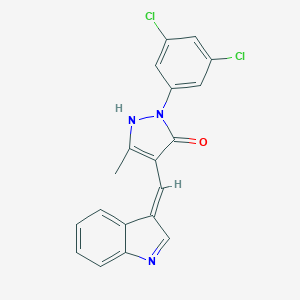![molecular formula C19H21BrN2O2 B302869 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide](/img/structure/B302869.png)
3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide is not fully understood. However, it is believed that 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes. By inhibiting HSP90, 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide disrupts the function of several other proteins that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide has also been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide is its high potency and selectivity for HSP90, which makes it a valuable tool for studying the role of HSP90 in cellular processes. However, one limitation of 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide. One area of interest is the development of analogs of 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide with improved solubility and pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide and its potential applications in the treatment of various diseases. Finally, 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide may have applications in the development of new diagnostic tools for cancer and other diseases.
Métodos De Síntesis
3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide can be synthesized through a multi-step process, starting with the preparation of 4-bromoacetophenone. This compound is then reacted with tert-butylamine to form the corresponding amide, which is subsequently acetylated using acetic anhydride. The resulting compound is then subjected to a final reaction with benzoyl chloride to produce 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide.
Aplicaciones Científicas De Investigación
3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide has been extensively studied in the field of medicine, particularly in the area of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Nombre del producto |
3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide |
|---|---|
Fórmula molecular |
C19H21BrN2O2 |
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
3-[[2-(4-bromophenyl)acetyl]amino]-N-tert-butylbenzamide |
InChI |
InChI=1S/C19H21BrN2O2/c1-19(2,3)22-18(24)14-5-4-6-16(12-14)21-17(23)11-13-7-9-15(20)10-8-13/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
Clave InChI |
BCDIYTWAEFCIDO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Br |
SMILES canónico |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)


![3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B302793.png)

![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![7-(2-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302797.png)
![8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B302800.png)
![2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B302802.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B302805.png)
![N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302808.png)
![methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B302809.png)